molecular formula C5H5ClN2O B1297454 2-Chloro-5-methoxypyrimidine CAS No. 22536-65-8

2-Chloro-5-methoxypyrimidine

Cat. No. B1297454
CAS RN: 22536-65-8
M. Wt: 144.56 g/mol
InChI Key: RSUBGBZOMBTDTI-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxypyrimidine is a chemical compound with the molecular formula C5H5ClN2O . It has a molecular weight of 144.56 g/mol . This compound is also known by other names such as Pyrimidine, 2-chloro-5-methoxy- .


Synthesis Analysis

2-Chloro-5-methoxypyrimidine can be prepared by the reaction of tribromide with 2,5-dimethoxybenzaldehyde in the presence of a base . The yield of this reaction is optimized by using a solvent extraction method .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-methoxypyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The 2nd position of the ring is substituted with a chlorine atom and the 5th position is substituted with a methoxy group .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-5-methoxypyrimidine are not mentioned in the search results, pyrimidines are known to participate in a variety of chemical reactions. For instance, they can undergo reactions with various electrophiles due to the electron-rich nature of the pyrimidine ring .


Physical And Chemical Properties Analysis

2-Chloro-5-methoxypyrimidine is an off-white solid . It has a molecular weight of 144.56 g/mol . The compound has a topological polar surface area of 35 Ų and a complexity of 83 . It has one rotatable bond .

Scientific Research Applications

Pharmacologically Active Decorated Six-Membered Diazines

“2-Chloro-5-methoxypyrimidine” is a type of diazine, a two-nitrogen containing compound found in nature (DNA, RNA, flavors, and fragrances). Diazines, including pyrimidines, are central building blocks for a wide range of pharmacological applications . They exhibit various biological activities such as antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Anticancer Applications

Pyrimidine derivatives, including “2-Chloro-5-methoxypyrimidine”, are broadly applied in therapeutic disciplines due to their high degree of structural diversity. They have been reported to modulate myeloid leukemia. For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .

Antimicrobial and Antifungal Applications

“2-Chloro-5-methoxypyrimidine” has been reported to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antimicrobial and antifungal drugs.

Cardiovascular Agents and Antihypertensive Applications

Pyrimidine derivatives have been reported to have cardiovascular and antihypertensive effects . This suggests that “2-Chloro-5-methoxypyrimidine” could potentially be used in the treatment of cardiovascular diseases and hypertension.

Anti-Inflammatory and Analgesic Applications

“2-Chloro-5-methoxypyrimidine” has been reported to have anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions characterized by inflammation and pain.

Antidiabetic Applications

Pyrimidine derivatives have been reported to have antidiabetic properties . This suggests that “2-Chloro-5-methoxypyrimidine” could potentially be used in the treatment of diabetes.

Antiviral Applications

“2-Chloro-5-methoxypyrimidine” has been reported to have anti-HIV properties , suggesting potential applications in the treatment of HIV.

Antiparasitic Applications

“2-Chloro-5-methoxypyrimidine” has been reported to have antiparasitic properties , suggesting potential applications in the treatment of parasitic infections.

Safety and Hazards

2-Chloro-5-methoxypyrimidine is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-Chloro-5-methoxypyrimidine are not mentioned in the search results, there is ongoing research in the field of pyrimidines due to their wide range of pharmacological effects . This suggests that 2-Chloro-5-methoxypyrimidine could potentially be used in the development of new therapeutic agents .

properties

IUPAC Name

2-chloro-5-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUBGBZOMBTDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343329
Record name 2-Chloro-5-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methoxypyrimidine

CAS RN

22536-65-8
Record name 2-Chloro-5-methoxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22536-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-methoxypyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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